5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid
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Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the sulfonation of the phenyl ring with t-butylsulfonyl chloride under basic conditions to form the t-butylsulfamoyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The t-butylsulfamoyl group can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, sulfonic acids, sulfides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The t-butylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzoic acid moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-t-Butylsulfamoylbenzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorobenzoic Acid: Lacks the t-butylsulfamoyl group, leading to distinct chemical properties.
5-(4-Methylsulfamoylphenyl)-2-chlorobenzoic Acid: Contains a methylsulfamoyl group instead of t-butylsulfamoyl, affecting its steric and electronic properties.
Uniqueness
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid is unique due to the presence of both the t-butylsulfamoyl and chlorobenzoic acid groups, which confer specific reactivity and potential applications not observed in similar compounds. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAVLWGFPNRHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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